Cas no 895024-94-9 (N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide)

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core functionalized with a bromo substituent at the 6-position, a pyridinylmethyl group, and a thiophene-2-carboxamide moiety. This structure confers potential utility in medicinal chemistry and materials science due to its electron-rich aromatic systems and versatile reactivity. The bromo group offers a handle for further derivatization via cross-coupling reactions, while the benzothiazole and pyridine motifs may enhance binding affinity in biological targets. Its well-defined synthetic route and stability under standard conditions make it a valuable intermediate for research applications. The compound's properties suggest relevance in the development of pharmaceuticals or functional materials.
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide structure
895024-94-9 structure
Product name:N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide
CAS No:895024-94-9
MF:C18H12BrN3OS2
Molecular Weight:430.341380119324
CID:6291684
PubChem ID:18572507

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide
    • N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
    • 895024-94-9
    • SR-01000913428-1
    • F2515-0657
    • SR-01000913428
    • AKOS024655641
    • N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
    • N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
    • インチ: 1S/C18H12BrN3OS2/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2
    • InChIKey: BSMZXLXPKQPFNB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)SC(=N2)N(C(C1=CC=CS1)=O)CC1C=NC=CC=1

計算された属性

  • 精确分子量: 428.96052g/mol
  • 同位素质量: 428.96052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 483
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.9
  • トポロジー分子極性表面積: 103Ų

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2515-0657-3mg
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2515-0657-2μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2515-0657-30mg
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2515-0657-20mg
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2515-0657-50mg
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2515-0657-15mg
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2515-0657-5μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2515-0657-20μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2515-0657-75mg
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2515-0657-4mg
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895024-94-9 90%+
4mg
$66.0 2023-05-16

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide 関連文献

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamideに関する追加情報

N-(6-Bromo-1,3-Benzothiazol-2-Yl)-N-(Pyridin-3-Yl)Methylthiophene-2-Carboxamide: A Comprehensive Overview

The compound CAS No. 895024-94-9, also known as N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzothiazole ring, a pyridine moiety, and a thiophene group. The presence of bromine in the benzothiazole ring adds to its chemical reactivity and stability, making it a valuable compound in research and development.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. The benzothiazole group is known for its ability to act as a bioisostere of sulfonamides, which are widely used in drug design. Additionally, the pyridine ring introduces electron-withdrawing effects, enhancing the molecule's ability to interact with biological targets. The thiophene group further contributes to the compound's aromaticity and stability, making it a versatile building block for drug discovery.

One of the most promising applications of this compound is in the development of new antibiotics. Researchers have found that the combination of benzothiazole and pyridine moieties can enhance the molecule's ability to inhibit bacterial growth. Furthermore, the thiophene group has been shown to improve the compound's solubility and bioavailability, which are critical factors in drug design.

In addition to its medicinal applications, this compound has also been explored for its potential in materials science. The aromaticity and stability of the molecule make it an ideal candidate for use in organic electronics. Recent studies have demonstrated that derivatives of this compound can be used as semiconductors in organic field-effect transistors (OFETs), offering improved electrical performance compared to traditional materials.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the preparation of the benzothiazole ring, followed by bromination and subsequent coupling reactions with the pyridine and thiophene groups. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, making this compound more accessible for large-scale production.

From an environmental perspective, this compound has shown low toxicity levels in preliminary studies. Its degradation pathways under various environmental conditions have been investigated, revealing that it is relatively stable under normal conditions but can undergo hydrolysis under specific pH levels. This information is crucial for assessing its environmental impact and ensuring safe handling during industrial processes.

In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide (CAS No. 895024-94-9) is a versatile compound with wide-ranging applications in medicine, materials science, and organic synthesis. Its unique structure and chemical properties make it a valuable tool for researchers seeking to develop innovative solutions across various fields.

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